Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride
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Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a heterocyclic organic compound with the molecular formula C17H28Cl2N2O. It is known for its complex structure, which includes a methoxy group, a piperidinoethyl side chain, and a tetrahydroisoquinoline core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the Piperidinoethyl Side Chain: The piperidinoethyl side chain is added through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure without the methoxy group and piperidinoethyl side chain.
Quinoline: Similar to isoquinoline but with a different arrangement of nitrogen in the ring.
Tetrahydroisoquinoline: Lacks the methoxy group and piperidinoethyl side chain.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and piperidinoethyl side chain enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
101670-54-6 |
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Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
6-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-16-14-19(10-7-15(16)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H |
InChI Key |
VQYUFMJIRJANJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C[NH+](CC2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-] |
Origin of Product |
United States |
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